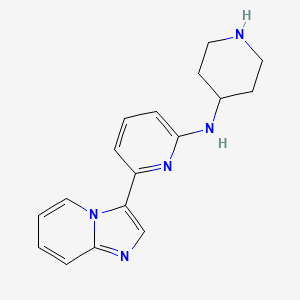
JAK3-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JAK3-IN-5 is a novel Selective JAK3 Inhibitor with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket.
Wissenschaftliche Forschungsanwendungen
Inhibition of JAK3-Related Signaling in Immune Cells
JAK3-IN-5's role in scientific research primarily centers around its potential to inhibit Janus kinase 3 (JAK3) activity. JAK3 is crucial for T cell development and is activated by cytokines that utilize the interleukin-2 receptor common gamma chain. Inhibiting JAK3 with agents like JAK3-IN-5 can thus control lymphoid-derived diseases. For instance, Tyrphostin AG-490, a JAK3 inhibitor, potently inhibits the autokinase activity of JAK3 and the subsequent activation of signal transducers and activators of transcription 5a and 5b (STAT5a/b), impacting the proliferation of human T cells (Kirken et al., 1999).
Role in Cytokine Signaling and Immune Function
Research indicates that the N-terminal domains of JAK3 are critical for binding to the common gamma chain, a shared subunit of receptors for various interleukins. This association is fundamental for signaling pathways in immune cells, highlighting JAK3's importance in immune response regulation (Chen et al., 1997).
Potential in Organ Transplantation
JAK3 inhibition has been explored in the context of organ transplantation. A specific JAK3 inhibitor, CP-690,550, showed significant potential in prolonging survival in murine models of heart transplantation and in nonhuman primates receiving kidney transplants. This suggests JAK3-IN-5 could be pivotal in developing therapeutics for organ transplant rejection (Changelian et al., 2003).
Regulation of JAK3 Expression
Understanding the regulation of JAK3 expression is also critical. The Jak3 promoter has been characterized, revealing segments that exhibit lymphoid-specific promoter activity and responsiveness to TCR signals. This is essential in understanding Jak3 expression in hematopoietic cells and its implications in lymphoid development and immune function (Aringer et al., 2003).
Insights into JAK3 Function in Reproductive Cells
JAK3 is also implicated in reproductive cell function. Its regulation was observed in the granulosa cells of bovine preovulatory follicles, with differential expression affecting follicular development. This broadens the understanding of JAK3's role beyond hematopoietic cells (Ndiaye et al., 2016).
Role in Developmental Defects and Disease
JAK3 kinase-deficient mice show severe defects in lymphoid cells, highlighting Jak3's crucial role in lymphoid cell development. These findings have implications for understanding genetic disorders like severe combined immunodeficiency (SCID) (Park et al., 1995).
Eigenschaften
Produktname |
JAK3-IN-5 |
|---|---|
Molekularformel |
C25H26N6O2 |
Molekulargewicht |
442.523 |
IUPAC-Name |
(E/Z)-2-Cyano-N,N-dimethyl-3-(5-(1-((1S,2R)-2-methylcyclohexyl)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)furan-2-yl)acrylamide |
InChI |
InChI=1S/C25H26N6O2/c1-15-6-4-5-7-20(15)31-22-18-10-11-27-23(18)28-14-19(22)29-24(31)21-9-8-17(33-21)12-16(13-26)25(32)30(2)3/h8-12,14-15,20H,4-7H2,1-3H3,(H,27,28)/b16-12+/t15-,20+/m1/s1 |
InChI-Schlüssel |
LVVYJCDRPPCFEQ-LXKDNNOJSA-N |
SMILES |
O=C(N(C)C)/C(C#N)=C/C1=CC=C(C2=NC3=CN=C(NC=C4)C4=C3N2[C@@H]5[C@H](C)CCCC5)O1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
JAK3-IN-5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({[7-(Naphthalen-2-yl)-1-benzothiophen-2-yl]methyl}amino)butanoic acid](/img/structure/B1192840.png)

![7-(diethylamino)-3-[(Z)-(pyridin-2-ylhydrazinylidene)methyl]chromen-2-one](/img/structure/B1192856.png)
![[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid](/img/structure/B1192858.png)